molecular formula C20H23N3O2 B2518561 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 484049-25-4

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2518561
CAS RN: 484049-25-4
M. Wt: 337.423
InChI Key: CWUUGCYDMZSXMU-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroquinoxaline with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and potential biological activities. For instance, compounds with acetamide groups and substituted phenyl rings are common in the synthesis of molecules with anticonvulsant activities, as seen in the first paper . Additionally, the synthesis of acetamide derivatives with substituted benzyl groups has been reported, which are important intermediates for the synthesis of tetrahydroisoquinolines, a class of compounds known for various biological activities .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate phenol derivative with a substituted amine. For example, the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides involves the reaction of a dimethylphenoxy compound with hydroxycyclohexylamine . Similarly, the synthesis of N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides is achieved by reacting a dimethylphenylacetate with substituted benzyl amines . These methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The third paper provides an example of a detailed structural analysis of an acetamide derivative, where the compound crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds . These structural features, including hydrogen bonding, are important for the interaction of the compound with biological targets. The molecular structure of the compound would likely exhibit similar features that could be analyzed using techniques such as X-ray crystallography.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents. The papers do not provide specific reactions for the compound , but they do suggest that such compounds can be functionalized further or participate in biological interactions. For example, the anticonvulsant activity of acetamide derivatives is attributed to their ability to interact with biological receptors, which involves chemical reactions at the molecular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The papers do not provide specific data on the physical and chemical properties of the compound , but they do suggest that properties such as solubility, melting point, and stability would be important for its pharmacological profile. For instance, the solubility of the compound would affect its bioavailability, and its stability would be crucial for its shelf life and efficacy .

Scientific Research Applications

Structural Aspects and Properties

Research has delved into the structural aspects and properties of similar amide-containing isoquinoline derivatives, highlighting their potential in forming gels and crystalline salts upon treatment with mineral acids. These compounds have shown interesting behaviors, such as forming host–guest complexes that exhibit enhanced fluorescence emission, indicating their utility in the development of fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

Synthesis Methodologies

A study on a facile three-step synthesis of a related compound showcases the synthetic versatility and efficiency in accessing complex quinoxaline structures, offering a pathway to create various derivatives for further biological and chemical studies (King, 2007).

Anticonvulsant Activity

The anticonvulsant activities of certain quinoxalinyl acetamide derivatives have been explored, revealing their potential in treating seizures. These studies highlight the compound's role in modulating neurotransmission, thus offering insights into its therapeutic applications (Pękala et al., 2011).

Antitumor Activity

Quinoxaline derivatives have been synthesized and evaluated for their antitumor activities, demonstrating promising results against various cancer cell lines. This suggests the compound's potential in cancer therapy, underscoring the importance of further research to understand its mechanisms of action (Al-Suwaidan et al., 2016).

Antimicrobial and Antifungal Agents

The synthesis and biological evaluation of novel derivatives have shown potent antibacterial and antifungal activities, indicating the compound's utility in developing new antimicrobial agents. Such studies are crucial in addressing the growing concern of antibiotic resistance (Ahmed et al., 2018).

Molecular Docking Studies

Molecular docking studies of specific quinoxaline derivatives have provided insights into their potential interactions with biological targets, suggesting their applicability in drug design and development (El-Azab et al., 2016).

properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-11-5-6-15(7-12(11)2)21-19(24)10-18-20(25)23-17-9-14(4)13(3)8-16(17)22-18/h5-9,18,22H,10H2,1-4H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUUGCYDMZSXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(3,4-dimethylphenyl)acetamide

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